tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-8(5-13)17-9(12)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXRNDCAMRLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via an iodination reaction, often using reagents like iodine and a suitable oxidizing agent.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an isocyanate or a carbamate intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl group (-CH2I) serves as a key reactive site for nucleophilic displacement due to iodine’s polarizability and leaving-group ability.
Mechanistic Insights :
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Reactions proceed via an SN2 mechanism , with inversion of configuration at the methyl carbon.
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Polar aprotic solvents (DMF, acetone) enhance nucleophilicity and stabilize transition states.
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected amine undergoes acid-catalyzed cleavage to yield a free secondary amine, enabling further functionalization.
Key Observations :
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The spirocyclic framework remains intact during deprotection .
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Post-deprotonation, the free amine can undergo alkylation or acylation .
Reduction of the 5-Oxo Group
The ketone at position 5 is reducible to a secondary alcohol, altering the compound’s polarity and hydrogen-bonding capacity.
Notes :
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LiAlH4 achieves higher yields due to stronger reducing power .
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Steric hindrance from the spiro system slows reduction kinetics compared to linear ketones .
Ring-Opening Reactions
The 6-oxa-2-azaspiro[3.4]octane system undergoes strain-driven ring opening under basic or nucleophilic conditions.
Mechanism :
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Base-induced cleavage targets the oxygen-containing ring, leveraging ring strain.
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Acidic hydrolysis proceeds via protonation of the ether oxygen, followed by nucleophilic attack .
Cross-Coupling Reactions
The iodomethyl group participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Limitations :
Scientific Research Applications
Synthesis Pathways
The synthesis of tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:
- Formation of Spiro Compounds : The compound can be synthesized through cyclization reactions involving appropriate precursors that contain both carboxylic acid and amine functionalities.
- Iodination Reaction : The introduction of the iodomethyl group is achieved through electrophilic substitution, utilizing iodine sources under controlled conditions to ensure selectivity and yield.
- Carboxylation : The carboxylate moiety is introduced via standard esterification techniques, often using tert-butyl alcohol as a protecting group to enhance solubility and reactivity.
Biological Applications
Research has identified several promising biological applications for this compound:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development as antibacterial agents.
- Antitumor Agents : The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Early evaluations suggest potential efficacy in inhibiting tumor growth in various cancer models.
- Beta-lactamase Inhibitors : As part of a synthetic pathway leading to beta-lactamase inhibitors, this compound can be crucial in overcoming antibiotic resistance by enhancing the efficacy of existing antibiotics when used in combination therapies.
Case Studies
Several studies have highlighted the effectiveness of compounds related to this compound:
- Microtubule Targeting Agents : Research demonstrated that compounds with similar structural motifs inhibited microtubule polymerization, showing promise as antitumor agents with IC50 values significantly lower than existing treatments .
- In Vivo Efficacy : In animal models, compounds derived from this class have shown substantial antitumor activity, with specific derivatives reducing tumor size by over 50% compared to control groups .
Data Table
Here is a summary table of relevant findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
Several analogs differ in the placement of oxygen, nitrogen, or substituents within the spirocyclic framework:
Iodomethyl Positional Isomers
- tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638771-46-6): Molecular formula: C₁₂H₁₈INO₃ Differs by the iodomethyl group at position 6 instead of 7, altering steric and electronic properties .
- tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2): Molecular formula: C₁₂H₂₀INO₃ The oxa group is at position 6 instead of 5, and the ketone group is absent, reducing electrophilicity .
Functional Group Substitutions
- tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9): Substitutes iodomethyl with aminomethyl, enabling nucleophilic reactions (e.g., amide coupling) .
Sulfonyl and Chloride Derivatives
Spirocyclic Core Modifications
Diaza and Oxa Variations
- tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS 1799438-98-4):
- (cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate :
Comparative Data Table
Biological Activity
tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula : CHN\O
CAS Number : 2126179-07-3
Molecular Weight : 225.28 g/mol
The compound features a spirocyclic structure, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have demonstrated promising results.
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
Anticancer Potential
The spirocyclic structure is also linked to anticancer properties. A study involving related compounds suggested that they could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specific assays measuring cell viability and apoptosis rates would provide insights into the efficacy of this compound against cancer cells.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of various spirocyclic compounds on breast cancer cell lines. The results indicated that modifications in the substituents could enhance cytotoxicity, suggesting that tert-butyl substitutions might play a crucial role in increasing bioactivity.
- Antimicrobial Screening : In a comparative analysis of several azaspiro compounds, researchers found that those with halogenated substituents exhibited increased antimicrobial activity compared to their non-halogenated counterparts. This suggests a potential pathway for enhancing the biological activity of this compound through structural modifications.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may activate caspases leading to programmed cell death.
Q & A
Basic Question
- Purity : HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS .
- Structure : 2D NMR (¹H-¹³C HSQC, HMBC) to resolve spirocyclic stereochemistry. X-ray crystallography confirms absolute configuration .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
How can ecological risks be assessed for this compound given limited environmental data?
Advanced Question
- Biodegradation : OECD 301F test to measure aerobic degradation in aqueous systems.
- Bioaccumulation : Predict log Kow using EPI Suite software; values >3.0 indicate potential bioaccumulation .
- Toxicity : Daphnia magna acute toxicity assays (48h EC₅₀) or algal growth inhibition tests .
What experimental approaches mitigate hazards during iodomethyl group reactions?
Advanced Question
- Controlled iodination : Use flow chemistry to minimize exothermic risks and improve selectivity.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent iodine liberation.
- Real-time monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, reducing side reactions .
How can researchers design experiments to explore novel reactivity of the spirocyclic core?
Advanced Question
- Cross-coupling : Screen Pd-catalyzed couplings (Suzuki, Heck) using the iodomethyl group as a handle.
- Photocatalysis : Test [2+2] cycloadditions under blue light irradiation.
- Computational screening : Use DFT to identify electrophilic/nucleophilic sites for functionalization .
What strategies validate the absence of genotoxicity when data is unavailable?
Advanced Question
- Ames test : Salmonella typhimurium reverse mutation assay (OECD 471).
- Comet assay : Detect DNA damage in mammalian cell lines.
- QSAR models : Predict toxicity using software like Derek Nexus or Leadscope .
How can AI-driven tools enhance reproducibility in synthetic workflows?
Advanced Question
- Autonomous labs : Robotic platforms (e.g., Chemspeed) execute reaction arrays with real-time analytics.
- Data integration : Platforms like Benchling aggregate spectral data and reaction conditions for machine learning training .
- Error analysis : AI identifies outliers in yield or purity data, suggesting parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
